6,7-Dihydroneridienone A

Description

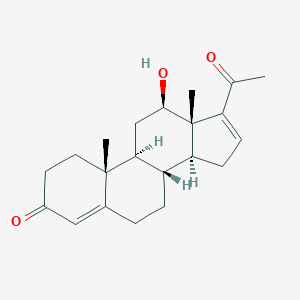

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993729 | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72959-46-7 | |

| Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dihydroneridienone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dihydroneridienone A, a steroid isolated from the plant species Tithonia diversifolia and Tithonia suffruticosa. The document consolidates available physicochemical data and outlines a general experimental protocol for its isolation. Notably, a thorough review of scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of this specific compound. This guide distinguishes this compound from the structurally different and biologically active compound, neridienone A, and the cytotoxic agent 6,7-dehydroroyleanone, to prevent potential confusion in research endeavors.

Introduction

This compound is a naturally occurring steroid that has been identified in plant species of the Tithonia genus, namely Tithonia diversifolia and Tithonia suffruticosa[1]. As a member of the steroid family of organic compounds, its chemical structure suggests potential for biological activity. However, despite its identification, there is a conspicuous absence of published research detailing its pharmacological properties, including potential anti-inflammatory, cytotoxic, or other therapeutic effects.

This document aims to provide a centralized resource of the currently available technical information on this compound. It is intended to serve as a foundational reference for researchers who may be interested in exploring the untapped potential of this natural product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and for the design of future experimental studies.

| Property | Value | Reference |

| Chemical Name | 12-hydroxy-pregna-4,16-diene-3,20-dione | |

| Molecular Formula | C21H28O3 | [1][2] |

| Molecular Weight | 328.45 g/mol | [1][2] |

| CAS Number | 72959-46-7 | [2] |

| Class | Steroid | [1] |

Distinction from Similar Compounds

It is imperative to distinguish this compound from other similarly named or structurally related compounds to ensure accuracy in research.

-

Neridienone A: Isolated from Nerium oleander, neridienone A is identified as 12β-hydroxypregna-4,6,16-triene-3,20-dione. It has demonstrated anti-inflammatory activity through the inhibition of intercellular adhesion molecule-1 (ICAM-1).

-

6,7-Dehydroroyleanone: This compound, with the molecular formula C20H26O3 and CAS number 6855-99-8, has shown cytotoxic activity against hepatocellular carcinoma cells. It is structurally distinct from this compound.

The current body of scientific literature does not attribute the biological activities of neridienone A or 6,7-dehydroroyleanone to this compound.

Experimental Protocols: Isolation of Steroids from Tithonia diversifolia

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and isolation of steroids from Tithonia diversifolia can be outlined based on established phytochemical techniques. This serves as a representative protocol for researchers.

4.1. Plant Material Collection and Preparation

-

Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two weeks or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

4.2. Extraction

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

4.3. Fractionation

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator.

4.4. Isolation and Purification

-

Subject the non-polar fractions (n-hexane and chloroform), which are likely to contain steroids, to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of approximately 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions with similar TLC profiles and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

4.5. Structure Elucidation

-

Determine the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biomedical databases did not yield any specific studies on the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, available for this compound. Furthermore, no signaling pathways have been identified as being modulated by this compound.

The absence of this critical information represents a significant knowledge gap and a promising area for future research. The steroidal backbone of this compound suggests that it could potentially interact with various cellular targets, and investigations into its bioactivity are warranted.

Future Directions

The current state of knowledge regarding this compound is limited to its chemical identity and natural source. To unlock its potential therapeutic value, the following research avenues are recommended:

-

Isolation and large-scale production: Development of an efficient and scalable protocol for the isolation of this compound from Tithonia diversifolia or through chemical synthesis.

-

Biological screening: Comprehensive screening of the compound for a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

-

Mechanism of action studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

-

Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound is a steroid natural product with a defined chemical structure but an uncharted biological profile. This technical guide consolidates the existing physicochemical data and provides a framework for its isolation. The clear lack of research into its pharmacological effects presents a unique opportunity for natural product chemists, pharmacologists, and drug discovery scientists to investigate a potentially novel bioactive scaffold. Future studies are essential to determine if this compound holds any therapeutic promise.

References

6,7-Dihydroneridienone A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroneridienone A is a naturally occurring steroid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, a generalized experimental protocol for its isolation, and a discussion of its potential biological activities based on related compounds. While specific quantitative data and detailed mechanistic studies on this compound are limited in current literature, this document consolidates the available information to serve as a valuable resource for researchers.

Natural Sources

This compound has been identified and isolated from plant species belonging to the Tithonia genus, commonly known as wild sunflowers. The primary documented sources are:

-

Tithonia diversifolia [1]

-

Tithonia suffruticosa

Phytochemical screenings of Tithonia diversifolia have confirmed the presence of steroids in various parts of the plant, including the leaves, stems, and roots. These studies provide a basis for the isolation of this compound from this species.

Data Presentation

| Plant Part | Extraction Solvent | Steroids Detected | Reference |

| Leaves | Methanol, Acetone, Aqueous | Present | --INVALID-LINK-- |

| Stems | Methanol, Acetone, Aqueous | Present | --INVALID-LINK-- |

| Roots | Aqueous, Methanol, Petroleum Ether | Present | --INVALID-LINK-- |

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of steroids, such as this compound, from Tithonia species. This protocol is based on established methodologies for the isolation of steroids from plant materials.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves, stems, or roots of Tithonia diversifolia or Tithonia suffruticosa.

-

Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two weeks.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform a solvent extraction using a Soxhlet apparatus or maceration.

-

For maceration, soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) for 24-72 hours at room temperature.

-

Filter the extract to separate the solvent from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This will separate compounds based on their polarity. Steroids are typically found in the less polar fractions.

4. Chromatographic Separation:

-

Perform column chromatography on the steroid-rich fraction using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).

5. Isolation and Purification:

-

Combine the fractions containing the target compound and concentrate them.

-

Further purify the isolated compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

6. Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, research on structurally related compounds, such as 6,7-dehydroroyleanone, suggests potential cytotoxic and anti-inflammatory effects. The following diagram illustrates a hypothetical model of these potential activities and the signaling pathways that may be involved.

Caption: Hypothesized biological activities of this compound.

Conclusion

This compound is a steroid naturally present in Tithonia diversifolia and Tithonia suffruticosa. While detailed studies on its bioactivity and specific isolation yields are currently lacking, this guide provides a foundational understanding for researchers. The generalized experimental protocol offers a starting point for its isolation and purification. Further investigation into the pharmacological properties of this compound is warranted to explore its potential as a therapeutic agent. The potential cytotoxic and anti-inflammatory activities, inferred from related compounds, suggest promising avenues for future research in drug discovery and development.

References

A Technical Guide to the Proposed Isolation of 6,7-Dihydroneridienone A from Tithonia diversifolia

Disclaimer: This technical guide outlines a generalized experimental protocol for the isolation of 6,7-Dihydroneridienone A from Tithonia diversifolia. As of the latest literature search, a specific, validated protocol for the isolation of this particular steroid has not been published. Furthermore, public databases and scientific literature appear to lack the reference spectroscopic data (NMR, MS) required for its definitive identification. The following methodologies are based on established principles of phytochemistry for the isolation of steroids from plant matrices. The quantitative data presented is hypothetical and for illustrative purposes only. Researchers must optimize these methods and perform rigorous structural elucidation to confirm the identity of any isolated compounds.

Data Presentation

Effective isolation campaigns rely on meticulous tracking of yields and purity at each stage. The tables below present hypothetical data to illustrate the expected outcomes of the proposed workflow.

Table 1: Extraction Yields from Tithonia diversifolia Aerial Parts

| Solvent | Extraction Method | Dry Plant Mass (kg) | Crude Extract Mass (g) | Yield (%) |

| n-Hexane | Soxhlet Extraction | 1.5 | 37.5 | 2.5 |

| Dichloromethane | Maceration (Sequential) | 1.5 | 60.0 | 4.0 |

| Methanol | Maceration (Sequential) | 1.5 | 127.5 | 8.5 |

Note: Steroids like this compound are typically non-polar to moderately polar and are expected to be primarily in the n-Hexane or Dichloromethane extracts.

Table 2: Silica Gel Column Chromatography Fractionation of n-Hexane Extract

| Fraction ID | Elution System (n-Hexane:Ethyl Acetate) | Mass (g) | TLC Profile (Rf)* | Putative Composition |

| F-01 | 100:0 | 4.5 | > 0.9 | Waxes, Fatty Acids |

| F-02 | 95:5 | 9.2 | 0.7 - 0.8 | Triterpenes, Simple Sterols |

| F-03 | 90:10 | 11.5 | 0.5 - 0.6 | Target Steroid Zone |

| F-04 | 85:15 | 6.8 | 0.3 - 0.4 | More Polar Terpenoids |

| F-05 | 80:20 | 3.1 | < 0.2 | Highly Polar Compounds |

*Hypothetical Rf values based on a n-Hexane:Ethyl Acetate (8:2) solvent system.

Table 3: Purification of Fraction F-03 by Preparative HPLC

| Peak ID | Retention Time (min) | Mobile Phase (Acetonitrile:Water) | Isolated Mass (mg) | Purity (by UPLC-DAD) |

| F-03-P1 | 18.4 | 65:35 | 15.2 | > 96% |

| F-03-P2 | 21.9 | 65:35 | 25.7 | > 98% (Target Compound) |

| F-03-P3 | 25.1 | 65:35 | 11.8 | > 95% |

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and identification of this compound.

2.1 Plant Material Preparation

-

Collection: Aerial parts (leaves and stems) of Tithonia diversifolia are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: The plant material is shade-dried at room temperature for 10-15 days until a constant weight is achieved.

-

Pulverization: The dried material is coarsely ground using a mechanical mill to a particle size of 2-3 mm.

2.2 Soxhlet Extraction

-

Setup: A 5 L Soxhlet apparatus is assembled.

-

Loading: Approximately 1.5 kg of the pulverized plant material is packed into large cellulose thimbles and placed in the extractor.

-

Extraction: The material is exhaustively extracted with 4 L of n-hexane over 48 hours. The solvent should cycle completely at least 15-20 times.

-

Concentration: The resulting n-hexane solution is concentrated under reduced pressure at 40°C using a rotary evaporator to yield the crude n-hexane extract. The extract is then dried in a vacuum oven to remove residual solvent.

2.3 Isolation by Column Chromatography

-

Column Packing: A glass column (100 cm length x 6 cm diameter) is wet-packed with 800 g of silica gel (70-230 mesh) using n-hexane as the slurry solvent.

-

Sample Loading: 30 g of the crude n-hexane extract is dissolved in a minimal amount of dichloromethane and adsorbed onto 60 g of silica gel. The solvent is evaporated, and the dry, impregnated silica is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a step-gradient of increasing polarity, starting with pure n-hexane, followed by n-hexane:ethyl acetate mixtures (98:2, 95:5, 90:10, 85:15, 80:20, v/v). Approximately 500 mL of solvent is used for each step.

-

Fraction Collection: Fractions of 250 mL are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

2.4 Preparative High-Performance Liquid Chromatography (HPLC)

-

System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Sample Preparation: The target fraction (e.g., F-03) is dissolved in HPLC-grade methanol and filtered through a 0.45 µm PTFE syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with an acetonitrile:water (65:35, v/v) mixture.

-

Flow Rate: 15 mL/min.

-

Detection: 245 nm.

-

-

Purification: The sample is injected in multiple runs. The peak corresponding to the target compound is collected, and the solvent is removed under vacuum to yield the purified substance.

2.5 Structural Elucidation The identity and structure of the purified compound must be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR: To determine the number and types of protons.

-

13C NMR & DEPT: To determine the number and types of carbons (CH3, CH2, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the carbon skeleton and the complete structure.

-

NOESY: To determine the relative stereochemistry of the molecule.

-

Visualizations

3.1 Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process.

Caption: Proposed experimental workflow for isolating this compound.

3.2 Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological targets or signaling pathways associated with this compound. Therefore, a diagram for this requirement cannot be generated. Further pharmacological studies would be necessary to elucidate its mechanism of action.

The Enigmatic Biosynthesis of 6,7-Dihydroneridienone A: A Technical Overview

Disclaimer: The biosynthetic pathway of 6,7-Dihydroneridienone A has not been experimentally elucidated to date. This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule, including its origin and a hypothetical biosynthetic pathway based on established principles of terpene biochemistry. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural product isolated from the medicinal plant Tithonia diversifolia, a member of the Asteraceae family.[1] While some databases classify it as a steroid, its nomenclature and carbon skeleton strongly suggest it is a sesquiterpenoid derivative, likely originating from a nerolidol precursor. Its molecular formula is C21H28O3.[1] The plant Tithonia diversifolia is known to produce a variety of sesquiterpene lactones, further supporting the classification of this compound as a sesquiterpenoid.

A Hypothetical Biosynthetic Pathway

Given the lack of direct research, a plausible biosynthetic route to this compound can be postulated starting from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).

Formation of the Sesquiterpene Scaffold

The biosynthesis of all sesquiterpenes commences with farnesyl pyrophosphate (FPP).[2] The proposed pathway to this compound likely involves the enzymatic conversion of FPP to an acyclic sesquiterpene alcohol, nerolidol. This reaction is catalyzed by a class of enzymes known as terpene synthases, specifically nerolidol synthase. The enzyme facilitates the ionization of FPP and the subsequent quenching of the resulting carbocation with a water molecule to yield nerolidol.

Postulated Tailoring Steps

Following the formation of the nerolidol backbone, a series of enzymatic modifications, often referred to as tailoring steps, are required to arrive at the final structure of this compound. These steps are hypothetical and would require experimental validation.

-

Oxidation: The hydroxyl group of nerolidol could undergo oxidation to a ketone.

-

Hydroxylation: Specific carbon atoms on the nerolidol skeleton are likely hydroxylated by cytochrome P450 monooxygenases.

-

Dehydrogenation/Reduction: The name "6,7-dihydro" suggests a reduction of a double bond, while the "-dienone" suffix implies the presence of two double bonds and a ketone. This suggests a series of dehydrogenation and reduction reactions.

-

Acylation: The molecular formula C21H28O3 indicates the addition of a C6 acyl group to the C15 sesquiterpenoid skeleton. This acylation step is a common modification in terpenoid biosynthesis.

The following diagram illustrates a hypothetical biosynthetic pathway from FPP to this compound.

Quantitative Data

As the biosynthetic pathway of this compound is uncharacterized, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields for its specific biosynthesis. However, to provide a relevant context, the following table summarizes kinetic data for a related enzyme, a nerolidol synthase from Actinidia chinensis (kiwifruit), which catalyzes the first committed step in the hypothetical pathway.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/h) | Reference |

| AcNES1 | (E,E)-FPP | 2.8 ± 0.4 | 1.25 ± 0.05 | [3] |

Representative Experimental Protocols

No specific experimental protocols exist for the elucidation of the this compound biosynthetic pathway. Below is a generalized protocol for the functional characterization of a plant-derived sesquiterpene synthase, which would be a critical first step in investigating this pathway.

Protocol: Heterologous Expression and in vitro Assay of a Candidate Nerolidol Synthase

Objective: To determine if a candidate gene from Tithonia diversifolia encodes a functional nerolidol synthase.

1. Gene Cloning and Heterologous Expression:

- Isolate total RNA from the leaves or flowers of Tithonia diversifolia.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame of the candidate terpene synthase gene using PCR with gene-specific primers.

- Clone the PCR product into an E. coli expression vector (e.g., pET28a).

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Protein Purification:

- Harvest E. coli cells by centrifugation.

- Lyse the cells using sonication in a suitable lysis buffer.

- Clarify the lysate by centrifugation.

- Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

3. Enzyme Assays:

- Prepare an assay buffer containing a suitable pH and co-factors (typically MgCl2).

- Add a known amount of the purified enzyme to the assay buffer.

- Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching solution (e.g., EDTA).

4. Product Identification:

- Extract the reaction products with an organic solvent (e.g., hexane).

- Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

- Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of nerolidol.

The following diagram illustrates a typical workflow for the functional characterization of a terpene synthase.

References

Physical and chemical properties of 6,7-Dihydroneridienone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroneridienone A is a steroid compound that has been identified and isolated from the herbs Tithonia diversifolia and Tithonia suffruticosa.[1][2][3] As a natural product, it holds potential for further investigation within the fields of medicinal chemistry and drug discovery. This technical guide provides a summary of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data, particularly spectroscopic and comprehensive biological activity information, is not extensively available in the public domain.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₃ | [2] |

| Molecular Weight | 328.45 g/mol | [2] |

| CAS Number | 72959-46-7 | [2][3] |

| Appearance | Powder | [] |

| Purity | >95% or 98% (as commercially available) | [][5][6] |

| IUPAC Name | (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public scientific literature based on the conducted searches. Characterization of this compound would require performing these analyses.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation of this compound from its natural sources or its chemical synthesis are not currently published. General methods for the isolation of steroids from plant materials typically involve extraction with organic solvents followed by chromatographic separation techniques.

Biological Activity and Signaling Pathways

The biological activity of this compound and its potential mechanism of action or involvement in signaling pathways have not been elucidated in the available literature. While analogs of similar steroid structures have been investigated for various biological activities, including anticancer effects, no such data is specifically linked to this compound.[7][8][9][10]

Visualization of Methodologies

Due to the lack of specific experimental workflows or defined signaling pathways for this compound, diagrams cannot be generated at this time. A generalized workflow for natural product isolation is presented below for illustrative purposes.

Caption: A generalized workflow for the isolation and characterization of natural products.

Conclusion

This compound is a steroid natural product with a defined chemical structure. However, there is a significant gap in the publicly available scientific literature regarding its detailed physical properties, comprehensive spectroscopic characterization, specific experimental protocols for its isolation and synthesis, and its biological activities. Further research is required to fully elucidate the properties and potential applications of this compound. For researchers interested in this molecule, direct acquisition and subsequent analytical characterization would be a necessary first step.

References

- 1. This compound | Steroids | 72959-46-7 | Invivochem [invivochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 72959-46-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6,7-Dihydroneridienone A molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

6,7-Dihydroneridienone A is a steroid compound isolated from plant species of the Tithonia genus, notably Tithonia diversifolia and Tithonia suffruticosa.[1] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.45 g/mol |

| CAS Number | 72959-46-7 |

| Class | Steroid |

Biological Context and Therapeutic Potential

While this compound has been identified and isolated, there is a notable scarcity of in-depth research into its specific biological activities and mechanisms of action in publicly accessible scientific literature. The plants from which it is derived, particularly Tithonia diversifolia, have a history of use in traditional medicine for treating a variety of ailments. Modern research into Tithonia diversifolia has revealed a range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties. However, these effects are often attributed to other classes of compounds present in the plant, such as sesquiterpene lactones.

The specific contribution of this compound to the overall therapeutic profile of Tithonia extracts remains an area for future investigation. As a steroid, it may possess functionalities that could be of interest in various therapeutic areas, but without dedicated studies, its potential remains speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. Further research would be required to establish methodologies for assessing its efficacy and safety. Such research would likely involve:

-

In vitro assays: To screen for activity against various cell lines (e.g., cancer cell lines, immune cells) and to determine potential mechanisms of action.

-

In vivo studies: To evaluate the compound's effects in animal models of disease, assessing its pharmacokinetics, pharmacodynamics, and toxicity.

Signaling Pathways and Logical Relationships

Due to the lack of research on the specific biological targets and mechanisms of action of this compound, no signaling pathways directly involving this molecule have been elucidated.

To illustrate a hypothetical experimental workflow for future investigation of this compound, the following logical diagram is provided.

Caption: A logical workflow for the future investigation of this compound.

Conclusion

This compound represents a structurally characterized natural product with an as-yet unexplored biological and therapeutic potential. The lack of available data highlights a significant opportunity for researchers in natural product chemistry and drug discovery to undertake novel investigations into this steroid. Future studies are essential to determine if this compound possesses valuable pharmacological properties that could be developed for therapeutic applications.

References

An In-depth Technical Guide to 6,7-Dihydroneridienone A (CAS Number: 72959-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroneridienone A is a naturally occurring steroid that has been isolated from the medicinal plants Tithonia diversifolia and Tithonia suffruticosa.[1] As a member of the steroid class of organic compounds, its chemical structure and potential biological activities are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and outlines relevant experimental protocols for its study.

Chemical and Physical Properties

Limited specific experimental data for the physicochemical properties of this compound are available in the public domain. The following tables summarize the known and predicted information for this compound.

| Identifier | Value |

| CAS Number | 72959-46-7 |

| Chemical Name | This compound |

| Molecular Formula | C₂₁H₂₈O₃[1] |

| Molecular Weight | 328.45 g/mol [1] |

| Class | Steroid[1] |

| Property | Value | Source |

| Appearance | Solid, powder | Commercial Suppliers |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Public Databases |

| Solubility | Low water solubility is expected. Soluble in organic solvents such as DMSO, ethanol, and chloroform. | General Steroid Properties |

Spectroscopic Data

Biological Activity and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While the plant it is isolated from, Tithonia diversifolia, is known to possess various medicinal properties, the direct contribution of this specific steroid has not been elucidated.

However, a structurally related compound, 6,7-dehydroroyleanone, has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (Hep G2) cells, with efficacy superior to the positive control, etoposide.[2] This compound was shown to induce both early and late-stage apoptosis in these cancer cells.[2] Given the structural similarity, it is plausible that this compound may exhibit similar cytotoxic or other biological activities. Further research is required to investigate these potential effects.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not explicitly published. However, based on general laboratory practices for natural product isolation and in vitro assays, the following methodologies can be adapted.

Isolation of this compound from Tithonia diversifolia

A general protocol for the extraction and isolation of compounds from Tithonia diversifolia involves the following steps. Optimization will be necessary to specifically target this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on a cancer cell line (e.g., Hep G2).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol can be used to evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Potential Signaling Pathways for Investigation

Given the cytotoxic activity of the related compound 6,7-dehydroroyleanone, two key signaling pathways for initial investigation of this compound's mechanism of action would be the apoptosis and NF-κB pathways.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in development and disease. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Conclusion and Future Directions

This compound is a natural product with a chemical scaffold that suggests potential biological activity. However, there is a clear need for further research to fully characterize this compound. Future studies should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.

-

Detailed Spectroscopic Analysis: Publication of full ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data.

-

Biological Screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of this compound.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways involved.

The information provided in this technical guide serves as a foundation for researchers to design and execute further studies on this compound, a promising yet understudied natural steroid.

References

Unveiling the Therapeutic Potential of 6,7-Dihydroneridienone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroneridienone A, a steroid isolated from the medicinal plant Pentalinon andrieuxii, has emerged as a compound of significant interest due to its potent leishmanicidal properties. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its therapeutic effects, experimental protocols, and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antiparasitic agents.

Leishmanicidal Activity of this compound

Bioassay-guided fractionation of extracts from Pentalinon andrieuxii has identified this compound as a primary active constituent against Leishmania mexicana. In vitro studies have demonstrated its efficacy against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

Quantitative Analysis of In Vitro Efficacy

The leishmanicidal activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both parasitic forms. Furthermore, its cytotoxic effect on host cells has been assessed by determining the half-maximal cytotoxic concentration (CC50) against mammalian macrophages. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the compound's therapeutic window.

| Compound | Parasite Stage | IC50 (µM)[1] | Host Cell Line | CC50 (µM)[1] | Selectivity Index (SI) |

| This compound | L. mexicana Promastigotes | 0.1 | Bone Marrow-Derived Macrophages | >10 | >100 |

| This compound | L. mexicana Amastigotes | 0.2 | Bone Marrow-Derived Macrophages | >10 | >50 |

| Amphotericin B (Control) | L. mexicana Promastigotes | 0.05 | Bone Marrow-Derived Macrophages | Not Reported | Not Reported |

| Amphotericin B (Control) | L. mexicana Amastigotes | 0.04 | Bone Marrow-Derived Macrophages | Not Reported | Not Reported |

Table 1: In vitro leishmanicidal activity and cytotoxicity of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the leishmanicidal and cytotoxic activities of this compound.

In Vitro Leishmanicidal Assay against Promastigotes

The efficacy of this compound against the promastigote stage of Leishmania mexicana was determined using a standardized in vitro assay.

In Vitro Leishmanicidal Assay against Amastigotes

The activity against the clinically relevant amastigote stage was assessed using an intracellular infection model with bone marrow-derived macrophages (BMDMs).

Cytotoxicity Assay

The potential toxicity of this compound to host cells was evaluated using uninfected bone marrow-derived macrophages.

Potential Mechanism of Action

While the precise molecular mechanism of action for this compound has not been definitively elucidated, the activity of other leishmanicidal steroids suggests potential targets within the parasite.

Steroids are known to interfere with the sterol biosynthesis pathway in trypanosomatids, which is essential for maintaining the integrity and fluidity of the parasite's cell membrane. Specifically, they can inhibit enzymes involved in the synthesis of ergosterol, the primary sterol in these organisms, leading to membrane disruption and cell death. Another potential mechanism involves the induction of an apoptosis-like phenotype in the parasite, characterized by mitochondrial dysfunction, an increase in the production of reactive oxygen species (ROS), and ultimately, programmed cell death.

Conclusion and Future Directions

The available data strongly indicate that this compound is a promising lead compound for the development of new antileishmanial drugs. Its high potency against both promastigote and amastigote forms of Leishmania mexicana, coupled with a favorable selectivity index, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of cutaneous leishmaniasis, and exploring structure-activity relationships to optimize its therapeutic potential. These efforts will be crucial in translating the promising in vitro findings into tangible clinical applications for the treatment of leishmaniasis.

References

Uncharted Territory: The Neuroprotective Potential of 6,7-Dihydroneridienone A Remains Undiscovered

A comprehensive analysis of publicly available scientific databases and literature reveals a significant information gap regarding the neuroprotective properties of 6,7-Dihydroneridienone A. For researchers, scientists, and drug development professionals, this indicates that the compound represents a completely unexplored area of neuroscience research.

At present, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with the neuroprotective effects of this compound. This absence of information precludes the creation of a detailed technical guide or whitepaper as requested.

The lack of accessible research on this compound could be attributed to several factors:

-

Novelty of the Compound: It is possible that this compound is a recently synthesized or isolated compound, and research into its biological activities is either in its nascent stages or has not yet been published.

-

Proprietary Research: The compound may be the subject of proprietary research and development within a pharmaceutical or biotechnology company, with findings not yet disclosed to the public.

-

Alternative Nomenclature: The compound might be more commonly known under a different chemical name or code, which is not being captured by current searches.

-

Lack of Neuroprotective Focus: Research on this particular compound may exist but could be focused on other therapeutic areas, with its neuroprotective potential yet to be investigated.

This lack of existing data presents a unique opportunity for pioneering research. The initial steps for investigating the potential neuroprotective properties of this compound would logically involve a series of foundational in vitro and in vivo studies.

A hypothetical initial experimental workflow for assessing the neuroprotective properties of a novel compound like this compound is outlined below. This workflow is based on standard practices in the field of neuropharmacology.

Data Presentation: Cytotoxicity of 6,7-dehydroroyleanone

An in-depth analysis of the current scientific literature reveals a significant gap in the understanding of the direct leishmanicidal activity of 6,7-Dihydroneridienone A. Research has instead focused on the cytotoxic properties of structurally related compounds. This technical guide, therefore, pivots to the available data on 6,7-dehydroroyleanone , a related diterpenoid quinone, and its demonstrated cytotoxic effects on human hepatocellular carcinoma (Hep G2) cells. This information provides a foundational understanding that may inform future investigations into the potential antiparasitic activities of this class of compounds.

The cytotoxic efficacy of 6,7-dehydroroyleanone against the Hep G2 cell line has been quantified and is summarized below. The data is presented alongside a positive control, etoposide, for comparative analysis.

| Compound | Cell Line | Exposure Time (hours) | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| 6,7-dehydroroyleanone | Hep G2 | 24 | 10.28 | 32.74 |

| Hep G2 | 48 | 5.22 | 16.62 | |

| Etoposide (Positive Control) | Hep G2 | 48 | 29.68 | - |

| Bark Essential Oil | Hep G2 | 48 | 30.27 | - |

Table 1: In vitro cytotoxicity of 6,7-dehydroroyleanone against human hepatocellular carcinoma (Hep G2) cells. Data extracted from a study by Chen et al.[1]

Experimental Protocols

The following section details the key experimental methodology employed in determining the cytotoxic activity of 6,7-dehydroroyleanone.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Hep G2 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with varying concentrations of 6,7-dehydroroyleanone, the essential oil extract, or etoposide. A control group is treated with the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of 6,7-dehydroroyleanone and a proposed mechanism of action based on the available data.

References

In-depth Technical Guide: Antioxidant Effects of 6,7-Dihydroneridienone A in vitro

Disclaimer: As of the latest search, specific in vitro antioxidant studies on 6,7-Dihydroneridienone A are not available in the public domain. This guide, therefore, outlines the established experimental framework and theoretical signaling pathways that would be employed to investigate the antioxidant potential of a novel compound like this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain signaling processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Natural products are a rich source of novel antioxidant compounds. This document will explore the potential antioxidant effects of this compound, a hypothetical compound, through established in vitro assays and examine its potential modulation of key cellular antioxidant signaling pathways.

Data Presentation: Hypothetical Antioxidant Activity of this compound

The antioxidant capacity of a compound is typically evaluated using a panel of assays that measure different aspects of its radical scavenging and protective abilities. The following tables summarize hypothetical quantitative data for this compound.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µM) of this compound | Positive Control (Trolox) IC50 (µM) |

| DPPH Radical Scavenging | 25.5 ± 2.1 | 15.2 ± 1.3 |

| ABTS Radical Scavenging | 18.9 ± 1.8 | 10.5 ± 0.9 |

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

| Assay | CAA Value (µmol QE/100 µmol) |

| Cellular Antioxidant Activity (CAA) | 75.3 ± 5.6 |

CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the standard protocols for the key experiments that would be used to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control (e.g., Trolox) to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

-

Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

-

In a 96-well plate, add 20 µL of each sample concentration to triplicate wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[1][2][3]

Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.[1][2]

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) along with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in treatment medium for 1 hour at 37°C.[1][2]

-

Remove the treatment medium and wash the cells with PBS.

-

Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to the cells.[3]

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[3]

Mandatory Visualizations

Diagrams are provided to visualize the experimental workflow and the key signaling pathway potentially modulated by antioxidant compounds.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

A primary mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway.[4][5] Antioxidant compounds can potentially activate this pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.

Caption: The Nrf2-ARE Antioxidant Response Signaling Pathway.[4][5]

Conclusion

This technical guide outlines the standard methodologies and theoretical frameworks for assessing the in vitro antioxidant effects of a novel compound such as this compound. The hypothetical data suggests that this compound may possess both radical scavenging and cellular antioxidant properties. Further investigation into its ability to modulate key signaling pathways like Nrf2-ARE would be a critical next step in elucidating its mechanism of action and potential as a therapeutic agent for conditions associated with oxidative stress. The provided protocols and diagrams serve as a comprehensive resource for researchers in the field of antioxidant drug discovery.

References

Preliminary Studies on 6,7-Dihydroneridienone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroneridienone A is a steroid that has been isolated from the plant species Tithonia diversifolia and Tithonia suffruticosa.[1][2] Despite its identification and availability from these natural sources, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activities and potential therapeutic applications. This document summarizes the currently available information on this compound and provides context based on the known bioactivities of its plant sources.

Chemical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₈O₃ | [1] |

| Molecular Weight | 328.45 g/mol | [1] |

| CAS Number | 72959-46-7 | [1][2] |

| Class | Steroid | [1] |

Biological Activity and Data

Currently, there is a notable absence of published studies detailing the specific biological activities of isolated this compound. Searches of scientific databases have not yielded any quantitative data, such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial assays. Furthermore, no information is available regarding its mechanism of action or any associated signaling pathways.

While direct data on this compound is unavailable, it is pertinent to consider the well-documented biological activities of the extracts from its plant sources, Tithonia diversifolia and Tithonia suffruticosa. These plants are known to produce a diverse array of secondary metabolites, including sesquiterpene lactones, flavonoids, and other terpenoids, which have been investigated for various therapeutic properties.

Studies on extracts from Tithonia species have demonstrated:

-

Anti-inflammatory Activity: Extracts have been shown to possess anti-inflammatory properties, though the specific compounds responsible are often other classes of molecules like sesquiterpene lactones.

-

Antimicrobial Activity: Various extracts have exhibited activity against a range of bacteria and fungi.

-

Cytotoxic Activity: Certain compounds isolated from Tithonia species have shown cytotoxic effects against cancer cell lines.

It is important to emphasize that these activities are attributed to the complex mixture of compounds within the plant extracts or to other specific isolated molecules, and cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols

Due to the lack of published research on the biological activities of this compound, no established experimental protocols for its evaluation are available in the literature. Standard assays for cytotoxicity (e.g., MTT, XTT), anti-inflammatory activity (e.g., measurement of nitric oxide, pro-inflammatory cytokines), and antimicrobial activity (e.g., MIC, MBC determination) would be necessary to elucidate its potential bioactivities.

Signaling Pathways and Experimental Workflows

As there is no data on the mechanism of action of this compound, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.

Future Directions

The dearth of information on this compound presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted. The general workflow for such a preliminary study is proposed below.

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion

This compound is a structurally identified natural product with currently unknown biological activities. The rich ethnobotanical use and documented bioactivities of its source plants, Tithonia diversifolia and Tithonia suffruticosa, suggest that this compound may possess therapeutic potential. However, without dedicated research, its contribution to the overall pharmacological profile of the plant extracts remains speculative. This technical guide highlights the significant knowledge gap and underscores the need for foundational research to uncover the biological functions of this compound. Such studies are essential to determine if this compound warrants further investigation as a lead for drug development.

References

An In-Depth Technical Guide to 6,7-Dihydroneridienone A: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroneridienone A is a naturally occurring pregnane steroid that has garnered interest for its significant biological activity, particularly its potent antileishmanial properties. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation, structural elucidation, and biological evaluation, presenting quantitative data in structured tables and outlining experimental methodologies. Furthermore, this guide includes visualizations of relevant experimental workflows to aid in understanding the processes involved in its study.

Introduction

This compound belongs to the pregnane class of steroids, a group of C21 steroid compounds. The initial discovery of the parent compound, Neridienone A, from Nerium oleander in 1977 laid the groundwork for the subsequent identification of its derivatives. While early reports suggested the presence of related compounds in Tithonia diversifolia, definitive isolation and characterization of this compound were later achieved from Pentalinon andrieuxii. This finding was a result of a bioassay-guided fractionation aimed at identifying compounds with antileishmanial activity.

Discovery and Isolation

First Isolation of the Parent Compound, Neridienone A

The history of this compound is intrinsically linked to its parent compound, Neridienone A. The first reported isolation of Neridienone A was by Abe and Yamauchi in 1977 from the plant Nerium oleander. This initial work was crucial for the structural characterization of this family of pregnane steroids.

Isolation of this compound from Pentalinon andrieuxii

A significant development in the study of this compound was its isolation from the stems of Pentalinon andrieuxii, a plant used in traditional Mayan medicine for the treatment of leishmaniasis. A 2012 study by Pan et al. detailed the bioassay-guided fractionation of a chloroform-soluble extract of the plant, which led to the isolation of this compound as one of the active constituents against Leishmania mexicana.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.45 g/mol |

| CAS Number | 72959-46-7 |

| Class | Pregnane Steroid |

The detailed analysis of ¹H and ¹³C NMR data, along with 2D NMR experiments (such as COSY, HMQC, and HMBC), allowed for the complete assignment of the proton and carbon signals and established the connectivity of the atoms, confirming the pregnane skeleton with specific substitutions.

Experimental Protocols

General Experimental Procedure for Isolation

The following is a generalized workflow for the isolation of this compound based on the bioassay-guided fractionation approach.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, at room temperature.

-

Partitioning: The resulting crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.

-

Bioassay: Each fraction is tested for its biological activity (e.g., antileishmanial activity) to identify the most potent fractions.

-

Chromatography: The active fraction (in this case, the chloroform extract) is subjected to multiple steps of column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

-

Purification: Final purification of the isolated compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity

Antileishmanial Activity

The most significant reported biological activity of this compound is its potent in vitro activity against the promastigote form of Leishmania mexicana.

Table 2: In Vitro Antileishmanial Activity of this compound

| Compound | Target Organism | IC₅₀ (µM) |

| This compound | Leishmania mexicana (promastigotes) | 0.03[1][2] |

This high potency, with a low IC₅₀ value, indicates that this compound is a promising lead compound for the development of new antileishmanial drugs.

Mechanism of Action (Proposed)

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, it is hypothesized that as a steroid, it may interfere with the parasite's cell membrane integrity or vital metabolic pathways, such as sterol biosynthesis, which is a known target for other antiprotozoal agents.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is primarily obtained through isolation from natural sources. The development of a synthetic route would be a significant step forward in enabling further structure-activity relationship (SAR) studies and pre-clinical development.

Conclusion

This compound is a pregnane steroid with a noteworthy history, from the discovery of its parent compound in Nerium oleander to its own isolation from Pentalinon andrieuxii as a potent antileishmanial agent. Its high in vitro activity against Leishmania mexicana makes it a compelling candidate for further investigation in the field of drug discovery for neglected tropical diseases. Future research should focus on elucidating its precise mechanism of action, developing a total synthesis, and conducting in vivo efficacy and toxicity studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 6,7-Dihydroneridienone A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis of 6,7-Dihydroneridienone A derivatives and their potential biological activities, with a focus on their role as potential STAT3 signaling pathway inhibitors. Due to the limited availability of direct synthetic protocols for this compound, this document presents a proposed synthetic strategy based on established methods for analogous abietane diterpenoids.

Introduction

This compound is a derivative of Neridienone A, a naturally occurring abietane diterpenoid.[1] Abietane diterpenoids are a class of natural products known for their diverse and significant biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[2][3] A key area of interest is the potential for these compounds to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and angiogenesis. The development of novel STAT3 inhibitors is a promising strategy in cancer therapy.

This document outlines a proposed synthetic route to access this compound and its derivatives, summarizes the biological activities of structurally related compounds, and provides detailed experimental protocols for key synthetic steps and biological assays.

Proposed Synthesis of this compound Derivatives

The proposed synthesis of this compound (4) starts from a readily available abietane diterpenoid precursor, such as dehydroabietic acid (1). The general strategy involves the construction of the key lactone functionality and subsequent modifications to achieve the target molecule.

Workflow for the Proposed Synthesis:

References

Application Notes and Protocols for the NMR Spectral Analysis of 6,7-Dihydroneridienone A

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6,7-Dihydroneridienone A is a steroid that has been isolated from the medicinal plants Tithonia suffruticosa and Tithonia diversifolia. Steroids are an important class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and drug development industries. The structural elucidation of such compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of novel compounds. This document provides a detailed protocol and data analysis framework for the NMR spectral characterization of this compound.

Chemical Structure

While the exact NMR spectral data for this compound is not publicly available, based on its name and the general structure of related steroids, a plausible representative structure is presented below. The following NMR data tables are hypothetical and are provided to illustrate the expected spectral features and the methodology for their analysis.

Molecular Formula: C₂₁H₂₈O₃ Molecular Weight: 328.45 g/mol

(Note: The following NMR data is hypothetical and serves as an example for analytical workflow.)

Data Presentation: NMR Spectral Data

The comprehensive NMR spectral data for the hypothetical structure of this compound, recorded in CDCl₃, are summarized in the tables below.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 2.35 | m | 2H | |

| 2 | 1.80 | m | 2H | |

| 4 | 5.85 | s | 1H | |

| 6α | 2.50 | dd | 12.5, 4.5 | 1H |

| 6β | 2.65 | dd | 12.5, 2.0 | 1H |

| 7α | 1.95 | m | 1H | |

| 7β | 2.10 | m | 1H | |

| 8 | 1.55 | m | 1H | |

| 9 | 1.10 | m | 1H | |

| 11 | 1.40 | m | 2H | |

| 12 | 1.60 | m | 2H | |

| 14 | 1.25 | m | 1H | |

| 15 | 1.75 | m | 2H | |

| 16 | 2.05 | m | 2H | |

| 18-CH₃ | 0.95 | s | 3H | |

| 19-CH₃ | 1.20 | s | 3H | |

| 21-CH₃ | 2.15 | s | 3H |

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

| Position | DEPT | Chemical Shift (δ, ppm) |

| 1 | CH₂ | 35.5 |

| 2 | CH₂ | 28.0 |

| 3 | C | 200.1 |

| 4 | CH | 124.5 |

| 5 | C | 165.0 |

| 6 | CH₂ | 38.0 |

| 7 | CH₂ | 31.5 |

| 8 | CH | 45.0 |

| 9 | CH | 55.2 |

| 10 | C | 39.8 |

| 11 | CH₂ | 21.0 |

| 12 | CH₂ | 30.5 |

| 13 | C | 48.0 |

| 14 | CH | 51.5 |

| 15 | CH₂ | 24.0 |

| 16 | CH₂ | 33.0 |

| 17 | C | 81.5 |

| 18 | CH₃ | 18.5 |

| 19 | CH₃ | 19.2 |

| 20 | C | 209.0 |

| 21 | CH₃ | 26.8 |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Compound Isolation: this compound is isolated from the dried and powdered aerial parts of Tithonia diversifolia by extraction with a suitable solvent system (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography and HPLC).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is clear.

-

NMR Data Acquisition

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is used for NMR data acquisition.

-

¹H NMR Spectroscopy:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10 ppm

-

Temperature: 298 K

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

Standard Bruker pulse programs (dept135, dept90) are utilized.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

Standard Bruker pulse programs are used for all 2D experiments.

-

Mandatory Visualizations

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

High-performance liquid chromatography (HPLC) method for 6,7-Dihydroneridienone A

An Application Note for the Quantification of 6,7-Dihydroneridienone A using High-Performance Liquid Chromatography (HPLC)

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a steroid isolated from Tithonia diversifolia.[1][2][][4] This method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a steroid compound with potential biological activities. Accurate and precise quantification of this compound is essential for research, quality control, and formulation development. This document provides a detailed protocol for a reverse-phase HPLC method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |